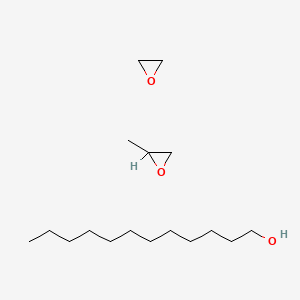
Dodecan-1-ol;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecan-1-ol;2-methyloxirane;oxirane is a nonionic surfactant known for its excellent emulsifying, dispersing, and antistatic properties. It is commonly used in various industrial applications, including metalworking fluids, inks, and lubricants . This compound is characterized by its ability to reduce surface tension and form stable emulsions, making it valuable in formulations requiring consistent performance.
Vorbereitungsmethoden
The preparation of Dodecan-1-ol;2-methyloxirane;oxirane typically involves an etherification reaction. The process begins with the reaction of a dodecyl alcohol with ethylene oxide and propylene oxide to form a polyoxyethylene and polyoxypropylene structure. This intermediate is then reacted with dodecyl alcohol to produce the final compound . The reaction conditions often include controlled temperatures and the use of catalysts to ensure efficient conversion and high yield.
Analyse Chemischer Reaktionen
Dodecan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the polymer structure, potentially altering its physical and chemical properties.
Substitution: Substitution reactions can occur, where functional groups within the polymer are replaced by other groups, leading to new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dodecan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations, aiding in the stabilization of emulsions and dispersions.
Biology: In biological research, it can be used to solubilize hydrophobic compounds, making them more accessible for biological assays.
Medicine: This compound is explored for its potential use in drug delivery systems, where its emulsifying properties can enhance the bioavailability of certain drugs.
Wirkmechanismus
The mechanism of action of Dodecan-1-ol;2-methyloxirane;oxirane primarily involves its ability to reduce surface tension and stabilize emulsions. The molecular structure allows it to interact with both hydrophobic and hydrophilic substances, forming micelles that encapsulate hydrophobic compounds. This property is crucial in its role as an emulsifying and dispersing agent, enabling the formation of stable mixtures of otherwise immiscible substances.
Vergleich Mit ähnlichen Verbindungen
Dodecan-1-ol;2-methyloxirane;oxirane can be compared with other similar compounds, such as:
Lauryl alcohol, ethoxylated, propoxylated: Similar in structure and function, but may have different chain lengths and degrees of ethoxylation and propoxylation.
Dodecan-1-ol, 2-methyloxirane, oxirane: Another similar compound with slight variations in the polymer structure and properties.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic segments, which provides optimal emulsifying and dispersing properties for a wide range of applications.
Eigenschaften
CAS-Nummer |
68238-81-3 |
|---|---|
Molekularformel |
C17H36O3 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
dodecan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C12H26O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-2-4-3;1-2-3-1/h13H,2-12H2,1H3;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
AXKRWCWDFIQIKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCO.CC1CO1.C1CO1 |
Kanonische SMILES |
CCCCCCCCCCCCO.CC1CO1.C1CO1 |
Key on ui other cas no. |
68238-81-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















